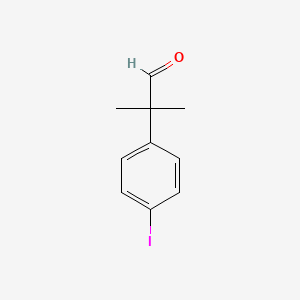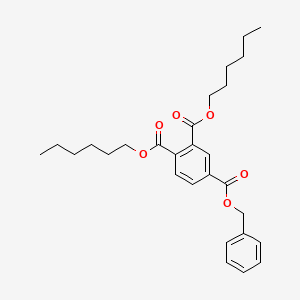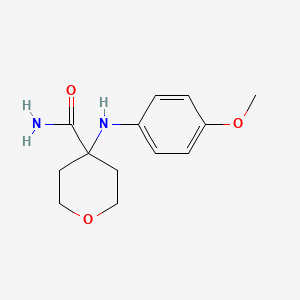
CefpodoximeProxetilIsopropylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CefpodoximeProxetilIsopropylcarbamate is a derivative of cefpodoxime proxetil, a third-generation cephalosporin antibiotic. This compound is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. It is commonly used to treat various bacterial infections, including respiratory tract infections, skin infections, and urinary tract infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of CefpodoximeProxetilIsopropylcarbamate involves the reaction of cefpodoxime proxetil with isopropyl chloroformate in the presence of N-methyl morpholine . This reaction forms the carbamate derivative, which enhances the stability and bioavailability of the compound.
Industrial Production Methods: Industrial production of this compound typically involves high-speed homogenization and wet granulation techniques. Polymers such as methylcellulose, sodium alginate, and chitosan are used to precipitate the compound, improving its solubility and dissolution rate .
Analyse Des Réactions Chimiques
Types of Reactions: CefpodoximeProxetilIsopropylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Common substitution reactions involve the replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include various derivatives of cefpodoxime proxetil, such as sulfoxides, sulfones, alcohols, and amines .
Applications De Recherche Scientifique
CefpodoximeProxetilIsopropylcarbamate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the synthesis and reactivity of cephalosporin derivatives.
Biology: Investigated for its antibacterial activity against resistant bacterial strains.
Medicine: Utilized in the development of new antibiotics and treatment regimens for bacterial infections.
Industry: Employed in the formulation of pharmaceutical products with improved bioavailability and stability
Mécanisme D'action
CefpodoximeProxetilIsopropylcarbamate exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .
Comparaison Avec Des Composés Similaires
Cefpodoxime proxetil: The parent compound, which is also a third-generation cephalosporin antibiotic.
Cefixime: Another third-generation cephalosporin with similar antibacterial activity.
Ceftriaxone: A widely used third-generation cephalosporin with a broader spectrum of activity.
Uniqueness: CefpodoximeProxetilIsopropylcarbamate is unique due to its enhanced stability and bioavailability compared to its parent compound, cefpodoxime proxetil. The addition of the isopropylcarbamate group improves its pharmacokinetic properties, making it more effective in treating bacterial infections .
Propriétés
Formule moléculaire |
C25H33N5O11S2 |
|---|---|
Poids moléculaire |
643.7 g/mol |
Nom IUPAC |
1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2E)-2-methoxyimino-2-[2-(propan-2-yloxycarbonylamino)-1,3-thiazol-4-yl]acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C25H33N5O11S2/c1-11(2)38-24(34)28-23-26-15(10-43-23)16(29-37-7)19(31)27-17-20(32)30-18(14(8-36-6)9-42-21(17)30)22(33)40-13(5)41-25(35)39-12(3)4/h10-13,17,21H,8-9H2,1-7H3,(H,27,31)(H,26,28,34)/b29-16+/t13?,17-,21-/m1/s1 |
Clé InChI |
BVYVVPBBTOLQNJ-JGPVBADJSA-N |
SMILES isomérique |
CC(C)OC(=O)NC1=NC(=CS1)/C(=N\OC)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC)C(=O)OC(C)OC(=O)OC(C)C |
SMILES canonique |
CC(C)OC(=O)NC1=NC(=CS1)C(=NOC)C(=O)NC2C3N(C2=O)C(=C(CS3)COC)C(=O)OC(C)OC(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13865915.png)








![7-(benzylamino)-3-cyclohexyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B13865985.png)
![4-[(2-Methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridine](/img/structure/B13865987.png)


![5-[(1-propylimidazol-4-yl)methyl]-2,3-dihydro-1H-pyridin-6-one](/img/structure/B13866010.png)
